Product packaging for 6,6-Difluorospiro[3.3]heptan-2-one(Cat. No.:CAS No. 2137641-05-3)

6,6-Difluorospiro[3.3]heptan-2-one

Cat. No.: B2532051
CAS No.: 2137641-05-3
M. Wt: 146.137
InChI Key: RPARDYRKGDLYST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6,6-Difluorospiro[3.3]heptan-2-one is a high-value, fluorinated spirocyclic scaffold designed for advanced research and development in medicinal chemistry. This compound features a ketone functional group at the 2-position, making it a key synthetic intermediate for constructing a diverse array of target molecules. The 6,6-difluorospiro[3.3]heptane motif is recognized as a conformationally restricted bioisostere of common gem-difluorocycloalkanes . Incorporating this rigid scaffold into lead molecules is a established strategy to fine-tune pharmacodynamic and pharmacokinetic parameters, potentially leading to improved metabolic stability, altered lipophilicity, and enhanced aqueous solubility compared to more flexible or non-fluorinated analogs . As a ketone, this building block is a precursor for synthesizing various other functionalized derivatives, such as alcohols via reduction or amines via reductive amination, expanding the toolkit available for structure-activity relationship (SAR) studies. Researchers utilize this and related spiro[3.3]heptane derivatives as surrogates for substituted cyclohexanes or heterocycles like piperidines to optimize the pharmacological profile of drug candidates . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8F2O B2532051 6,6-Difluorospiro[3.3]heptan-2-one CAS No. 2137641-05-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluorospiro[3.3]heptan-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O/c8-7(9)3-6(4-7)1-5(10)2-6/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPARDYRKGDLYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC12CC(C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137641-05-3
Record name 6,6-difluorospiro[3.3]heptan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 6,6 Difluorospiro 3.3 Heptan 2 One and Its Derivatives

Convergent Synthesis Strategies for the 6,6-Difluorospiro[3.3]heptane Scaffold

A robust and efficient methodology has been developed for the synthesis of the 6,6-difluorospiro[3.3]heptane scaffold. nih.govnih.govenamine.net This approach is characterized by its convergent nature, allowing for the creation of a wide array of 2-mono- and 2,2-bifunctionalized derivatives. nih.govnih.gov The strategy relies on the double alkylation of appropriate 1,1-binucleophiles with a common, key precursor. nih.gov

The cornerstone of this convergent strategy is the use of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a versatile electrophilic building block. nih.govnih.govenamine.net This precursor enables the construction of the spiro[3.3]heptane core through a double alkylation reaction sequence. For the synthesis of the target ketone, 6,6-Difluorospiro[3.3]heptan-2-one, the key precursor is reacted with a tosylmethyl isocyanide (TosMIC) derivative, which serves as a carbonyl equivalent. nih.gov

The synthesis of the key precursor, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, begins with dialkyl 3,3-difluorocyclobutane-1,1-dicarboxylate, which is itself derived from a corresponding cyclobutanone (B123998) derivative via deoxofluorination. nih.gov The reaction of the precursor with TosMIC under basic conditions, followed by acidic workup, yields the desired this compound. nih.gov

A significant advantage of this convergent methodology is its demonstrated scalability, allowing for the production of target compounds and intermediates on a multigram scale. nih.govnih.govenamine.net The reaction sequences are typically short, consisting of 6 to 10 steps, and have been successfully scaled to produce up to 0.47 kg of key intermediates. nih.govenamine.net For instance, the synthesis of this compound was achieved starting from 105 grams of the dibromide precursor. nih.gov Similarly, related derivatives such as 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid and 6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid have been produced on scales of 350 grams and 472 grams, respectively. nih.gov

Table 1: Examples of Multigram Scale Synthesis of 6,6-Difluorospiro[3.3]heptane Derivatives

CompoundStarting Material ScaleProduct ScaleReference
This compound105 g (of dibromide precursor)Not specified nih.gov
6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acid472 g (of diester precursor)Not specified nih.gov
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid350 g (of dicarboxylic acid precursor)350 g nih.gov

Alternative Ring-Forming and Cyclization Reactions for Spiro[3.3]heptanes

While the convergent strategy using 1,1-bis(bromomethyl)-3,3-difluorocyclobutane is highly effective, other classical and modern synthetic methods exist for the formation of the parent spiro[3.3]heptane ring system. These alternatives provide different pathways to the core structure and its analogues.

A classical approach to forming spiro[3.3]heptanones involves the [2+2] cycloaddition of ketene (B1206846) or keteniminium species with methylenecyclobutane. nih.gov This method is well-established for producing the parent spiro[3.3]heptan-1-one framework. However, its application for creating substituted or chiral derivatives has been more limited. nih.gov

Photochemical [2+2] cycloadditions represent another strategy for constructing cyclobutane (B1203170) rings, which are integral to the spiro[3.3]heptane structure. researchgate.net These reactions typically involve the light-induced reaction of two alkene-containing molecules to form a four-membered ring. While specific examples for the direct synthesis of this compound via this method are not prominent in the reviewed literature, the general principles of photochemical cycloaddition are a staple in the synthesis of strained ring systems. researchgate.netyoutube.com The feasibility of such a reaction depends on the frontier molecular orbital symmetries of the reactants under photochemical conditions. youtube.com

An expedient and novel synthesis of spiro[3.3]heptan-1-ones involves the rearrangement of highly strained intermediates derived from cyclopropanes. nih.govnih.govresearchgate.net This method utilizes the reaction between 1-sulfonylcyclopropanols (acting as cyclopropanone (B1606653) surrogates) and lithiated 1-sulfonylbicyclo[1.1.0]butanes. nih.gov The initial nucleophilic addition results in a 1-bicyclobutylcyclopropanol intermediate. nih.govnih.gov In the presence of an acid, this intermediate undergoes a "strain-relocating" semipinacol rearrangement to directly yield the substituted spiro[3.3]heptan-1-one. nih.govnih.gov A key advantage of this process is its high regio- and stereospecificity, which allows for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones. nih.govnih.govresearchgate.net The rearrangement is thought to proceed through the protonation of the bicyclobutyl group, followed by a nih.govnih.gov-shift of the resulting cyclopropylcarbinyl cation. nih.govnih.gov

Radical-Mediated Spirocyclization Techniques for Fluorinated Systems

The construction of fluorinated spirocycles can be achieved through radical-mediated pathways. These methods often involve the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the spirocyclic core.

Recent advancements in photoredox catalysis have provided environmentally benign methods for generating radicals under mild conditions using visible light. nih.gov These approaches can be applied to the synthesis of fluorinated compounds. For instance, a radical cyclization could be envisioned starting from a suitably functionalized precursor containing a gem-difluoroalkyl group. The process would involve the generation of a radical at a specific position, which then attacks an unsaturated bond within the same molecule to forge the spirocyclic system. While direct examples for the synthesis of this compound via this method are not explicitly detailed in the provided search results, the general principles of radical-mediated fluoroalkylations and spirocyclizations are well-established. nih.govacs.org For example, radical spirocyclization of indole-tethered ynones has been demonstrated. acs.org

A general challenge in radical cyclizations is controlling the stereochemistry of the newly formed stereocenters. In the context of spirocycle synthesis, this translates to controlling the stereochemistry at the spiro-center. acs.org

Strain-Relocating Semipinacol Rearrangements for Spiro[3.3]heptan-1-ones

A powerful strategy for the synthesis of the highly strained spiro[3.3]heptan-1-one core involves a strain-relocating semipinacol rearrangement. nih.govresearchgate.netnih.govresearcher.life This method typically starts with the reaction of a 1-sulfonylcyclopropanol, serving as a cyclopropanone equivalent, with a lithiated 1-sulfonylbicyclo[1.1.0]butane. nih.govresearchgate.netnih.gov

The initial nucleophilic addition leads to a 1-bicyclobutylcyclopropanol intermediate. nih.govresearchgate.net In the presence of an acid such as methanesulfonic acid (MsOH) or a Lewis acid like aluminum chloride (AlCl₃), this intermediate undergoes a rearrangement to yield the spiro[3.3]heptan-1-one. nih.gov This process is believed to proceed through initial protonation of the bicyclobutyl moiety, followed by a Current time information in Le Flore County, US.nih.gov-rearrangement of the resulting cyclopropylcarbinyl cation. nih.govresearchgate.netnih.gov

An important feature of this rearrangement is its regio- and stereospecificity when starting from a substituted cyclopropanone equivalent. This allows for the synthesis of optically active 3-substituted spiro[3.3]heptan-1-ones. nih.govresearchgate.netnih.gov

ReactantsConditionsProductYield
1-Sulfonylcyclopropanol and lithiated 1-sulfonylbicyclo[1.1.0]butaneAcid (e.g., MsOH, AlCl₃)Substituted spiro[3.3]heptan-1-one>90% (for rearranged product)

Table 1: Strain-Relocating Semipinacol Rearrangement for Spiro[3.3]heptan-1-ones. nih.gov

Stereoselective Synthesis Approaches for Spiro[3.3]heptane Scaffolds

The development of stereoselective methods to access enantiomerically pure spiro[3.3]heptane derivatives is crucial for their application in medicinal chemistry.

Diastereoselective Reactions and Chiral Auxiliaries

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. nih.govosi.lv In the context of spiro[3.3]heptane synthesis, a chiral auxiliary can be temporarily incorporated into the starting material to direct the formation of a specific diastereomer in a subsequent reaction. After the desired stereochemistry is set, the auxiliary is removed.

For example, a novel allenyl-containing 1,3-spiro-amido alcohol auxiliary has been utilized in diastereoselective Diels-Alder reactions, yielding exclusively the endo adducts with diastereomeric ratios ranging from 2:1 to over 99:1. nih.gov While this specific example does not directly produce a spiro[3.3]heptane, the principle can be extended to the synthesis of chiral spirocyclic systems.

Another approach involves the use of Ellman's chiral tert-butanesulfinamide reagent, which has proven effective in the synthesis of chiral amines. osi.lv This methodology could potentially be adapted for the stereoselective synthesis of amino-functionalized spiro[3.3]heptanes.

A divergent synthetic approach has been reported for a library of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold. nih.gov This strategy employed an (R)-α-phenylglycinol-mediated Strecker reaction to construct chiral 1,6-functionalized spiro[3.3]heptane derivatives. nih.gov

Chiral Auxiliary/ReagentReaction TypeKey FeatureReference
Allenyl-containing 1,3-spiro-amido alcoholDiels-AlderHigh diastereoselectivity for endo adducts nih.gov
(R)-α-phenylglycinolStrecker reactionSynthesis of chiral 1,6-disubstituted spiro[3.3]heptanes nih.gov
Ellman's tert-butanesulfinamideVariousSynthesis of chiral amines osi.lv

Table 2: Examples of Chiral Auxiliaries and Reagents for Stereoselective Synthesis.

Chemical Reactivity and Functionalization of 6,6 Difluorospiro 3.3 Heptan 2 One

Transformations at the Ketone Functionality

The ketone group in 6,6-difluorospiro[3.3]heptan-2-one is a key handle for a variety of chemical transformations, enabling both the removal of the functional group and its conversion into other valuable moieties.

Complete removal of the ketone's carbonyl group to a methylene (B1212753) group (CH₂) can be accomplished via several reductive methods. The Wolff-Kishner reduction is a classic and effective method for this transformation under basic conditions. The reaction proceeds by first converting the ketone into a hydrazone intermediate through condensation with hydrazine (B178648) (NH₂NH₂). wikipedia.org Subsequent treatment with a strong base, such as potassium hydroxide (B78521) (KOH), at high temperatures in a solvent like diethylene glycol, induces the elimination of nitrogen gas (N₂) and formation of a carbanion, which is then protonated by the solvent to yield the final alkane. wikipedia.org

This reduction converts this compound into its parent alkane, 6,6-difluorospiro[3.3]heptane. This is particularly useful when the ketone has served its purpose in an earlier synthetic step, for instance, as an activating group, and needs to be removed in the final stages of a synthesis. masterorganicchemistry.com Alternative methods for this deoxygenation include the Clemmensen reduction (under acidic conditions) and catalytic hydrogenation.

The electrophilic carbon of the ketone's carbonyl group is susceptible to attack by a wide range of nucleophiles, leading to a diverse array of derivatives. These reactions typically involve the formation of a new carbon-carbon or carbon-heteroatom bond at the C2 position.

Wittig Reaction: To convert the carbonyl group into an alkene, the Wittig reaction is a common and powerful tool. organic-chemistry.orgmasterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), which attacks the ketone. organic-chemistry.org The reaction proceeds through a proposed four-membered oxaphosphetane intermediate, which then collapses to form a stable triphenylphosphine (B44618) oxide and the desired alkene. masterorganicchemistry.comenamine.net Applying this to this compound would yield 2-methylene-6,6-difluorospiro[3.3]heptane.

Grignard and Organolithium Reactions: Carbon-carbon bond formation can be achieved by reacting the ketone with organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li). sigmaaldrich.com These strong nucleophiles add to the carbonyl carbon, and a subsequent acidic workup protonates the resulting alkoxide to furnish a tertiary alcohol. sigmaaldrich.com This provides a direct route to 2-alkyl- or 2-aryl-substituted 6,6-difluorospiro[3.3]heptan-2-ols.

Synthesis of Multifunctionalized 6,6-Difluorospiro[3.3]heptane Building Blocks

A significant application of this compound is its role as a precursor in convergent synthetic strategies to produce a large portfolio of advanced building blocks. nih.gov These strategies allow for the multigram-scale production of novel mono- and bifunctionalized difluorospiro[3.3]heptanes that are valuable for drug discovery programs. nih.gov

The synthesis of various functionalized derivatives often begins not with the ketone itself, but with a common precursor, 1,1-bis(bromomethyl)-3,3-difluorocyclobutane. nih.gov This precursor can be used to construct the spiro[3.3]heptane core with desired functionality already installed. For instance, reaction with diethyl malonate followed by hydrolysis and decarboxylation leads to key carboxylic acid intermediates. nih.gov

One of the primary routes involves the double alkylation of diethyl malonate with 1,1-bis(bromomethyl)-3,3-difluorocyclobutane to form diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate. nih.gov This bifunctional derivative serves as a versatile platform for further modifications. Saponification of this diester yields the corresponding 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylic acid. nih.gov Subsequent thermal decarboxylation of this diacid in pyridine (B92270) affords the monofunctionalized derivative, 6,6-difluorospiro[3.3]heptane-2-carboxylic acid, in high yield. nih.gov

Starting MaterialReagents and ConditionsProductFunctionalityReference
Diethyl malonate + 1,1-bis(bromomethyl)-3,3-difluorocyclobutane1) NaH, DMF, 0 °C to 120 °CDiethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylateBifunctional (Diester) nih.gov
Diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate1) NaOH, MeOH/H₂O; 2) HCl (aq)6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acidBifunctional (Diacid) nih.gov
6,6-Difluorospiro[3.3]heptane-2,2-dicarboxylic acidPyridine, reflux6,6-Difluorospiro[3.3]heptane-2-carboxylic acidMonofunctional (Acid) nih.gov

The mono- and bifunctionalized intermediates described above are readily converted into other key functional groups essential for medicinal chemistry applications.

Carboxylic Acids: As detailed previously, 6,6-difluorospiro[3.3]heptane-2-carboxylic acid is efficiently synthesized via the malonic ester synthesis route followed by hydrolysis and selective mono-decarboxylation. nih.gov This acid is a valuable building block in its own right and a precursor for other functionalities.

Amines: The carboxylic acid can be converted into an amine. A common method involves converting the acid to an acyl chloride (e.g., using oxalyl chloride), followed by reaction with ammonia (B1221849) to form the primary amide, 6,6-difluorospiro[3.3]heptane-2-carboxamide. nih.gov This amide can then be subjected to a Hofmann, Lossen, or Curtius rearrangement to furnish the corresponding amine, 6,6-difluorospiro[3.3]heptan-2-amine. The Curtius rearrangement, for example, proceeds by converting the carboxylic acid into an acyl azide (B81097) (often with diphenylphosphoryl azide, DPPA), which thermally rearranges to an isocyanate that can be hydrolyzed to the amine.

Boronic Acids: While direct synthesis from the ketone is less common, spiro[3.3]heptane boronic acids and their esters are highly sought-after building blocks for cross-coupling reactions (e.g., Suzuki coupling). These can potentially be synthesized from halide derivatives (such as 2-bromo-6,6-difluorospiro[3.3]heptane), which could be generated from the corresponding alcohol. The halide would undergo a metal-halogen exchange followed by quenching with a trialkyl borate.

Chemoselective and Orthogonal Functional Group Manipulations

The synthetic routes used to create the library of 6,6-difluorospiro[3.3]heptane building blocks demonstrate excellent chemoselectivity. The gem-difluoro group is highly stable and does not react under the conditions used to manipulate the functional groups at the C2 position, such as saponification, decarboxylation, or amide formation. nih.gov This inherent stability provides an orthogonal handle for synthetic design.

For example, the saponification of diethyl 6,6-difluorospiro[3.3]heptane-2,2-dicarboxylate with sodium hydroxide proceeds without affecting the difluorinated ring. nih.gov Similarly, the thermal decarboxylation of the resulting diacid selectively removes one carboxyl group while leaving the spirocyclic core and the second carboxyl group intact. nih.gov This allows for the precise and controlled installation and manipulation of functional groups on the scaffold, enabling the construction of complex molecules with well-defined three-dimensional structures. The ability to perform these transformations selectively is crucial for the efficient synthesis of targeted drug candidates.

Exploration of Ring-Opening and Rearrangement Reactivity of Spiro[3.3]heptanes

The spiro[3.3]heptane framework, characterized by two cyclobutane (B1203170) rings sharing a single carbon atom, possesses inherent ring strain that can be exploited in a variety of chemical transformations. While specific studies on the ring-opening and rearrangement reactivity of this compound are not extensively detailed in the current body of scientific literature, the reactivity of the parent spiro[3.3]heptane and its derivatives provides a foundation for understanding the potential chemical behavior of this fluorinated ketone. The presence of the gem-difluoro group and the carbonyl functionality in this compound is expected to significantly influence its stability and reaction pathways compared to the parent hydrocarbon.

The exploration of the reactivity of related spiro[3.3]heptane systems has revealed a propensity for rearrangement reactions that are often driven by the release of ring strain. For instance, the Meinwald oxirane rearrangement has been utilized as a key step in the synthesis of 1,6-disubstituted spiro[3.3]heptane cores. nih.gov This type of reaction involves the expansion of a cyclopropyl (B3062369) ring within a more complex spirocyclic system to form the cyclobutane ring of the spiro[3.3]heptane skeleton. nih.gov Although this is a method for the formation rather than the reaction of the spiro[3.3]heptane core, it highlights the energetic favorability of this particular spirocyclic arrangement under certain reaction conditions.

Another relevant transformation is the semipinacol rearrangement, which has been observed in spiro[3.3]heptan-1-one derivatives. This reaction proceeds through a 'strain-relocating' mechanism where a 1-bicyclobutylcyclopropanol intermediate rearranges in the presence of acid to yield the substituted spiro[3.3]heptan-1-one. researchgate.net This process is noteworthy as it demonstrates the potential for skeletal rearrangements within the spiro[3.3]heptane system, driven by the formation of a more stable carbocation intermediate. The reaction is reported to be highly regio- and stereospecific. researchgate.net

Furthermore, the rearrangement of other strained spirocyclic systems can offer insights into potential reaction pathways. For example, the rearrangement of spiro[4.4]nonatriene to annulated fulvenes has been achieved through a palladium(II)-mediated 1,5-vinyl shift, demonstrating a novel spiro-to-fused bicycle conversion. researchgate.netnih.gov While the spiro[4.4]nonane system is different, this work illustrates that transition metal catalysis can induce complex skeletal reorganizations in spirocyclic compounds.

In the context of this compound, the electron-withdrawing nature of the two fluorine atoms is anticipated to have a profound effect on the reactivity of the adjacent cyclobutane ring and the carbonyl group. The gem-difluoro group can influence the stability of potential carbocationic intermediates that might form during a rearrangement, potentially disfavoring pathways that involve the formation of a positive charge on the carbon bearing the fluorine atoms. Conversely, the fluorine atoms may activate the carbonyl group towards nucleophilic attack.

While direct experimental evidence for the ring-opening and rearrangement of this compound is pending, the established reactivity of the spiro[3.3]heptane scaffold suggests that such transformations are plausible. Future research in this area would be valuable for elucidating the specific reaction pathways available to this fluorinated spirocycle and for expanding its utility as a building block in organic synthesis.

Advanced Structural and Conformational Analysis of 6,6 Difluorospiro 3.3 Heptan 2 One

Conformational Rigidity and Constraints of the Spiro[3.3]heptane Core

The spiro[3.3]heptane scaffold is composed of two cyclobutane (B1203170) rings fused at a central quaternary carbon atom, known as the spirocarbon. wikipedia.org This arrangement imparts a significant degree of conformational rigidity to the molecule. nih.gov Unlike more flexible ring systems, the four-membered rings in the spiro[3.3]heptane core are inherently strained and adopt non-planar, puckered conformations to alleviate some of this strain. nih.govlibretexts.org

An early example of a spiro[3.3]heptane derivative is Fecht's acid, a dicarboxylic acid. wikipedia.org Its synthesis and structural elucidation paved the way for further exploration of this class of compounds. wikipedia.org

Influence of Geminal Difluorination on Molecular Geometry and Strain

The introduction of geminal difluoro groups at the 6-position of the spiro[3.3]heptan-2-one core has a profound impact on the molecule's geometry and strain energy. Fluorine is a small, highly electronegative atom, and its presence alters the electronic and steric properties of the cyclobutane ring.

The presence of the carbonyl group at the 2-position further influences the geometry of the other cyclobutane ring. The sp2 hybridization of the carbonyl carbon introduces a planar segment into the ring, which contrasts with the puckered nature of the other ring.

Analysis of Non-Collinear Exit Vectors in Spiro[3.3]heptane Architectures

A key structural feature of the spiro[3.3]heptane scaffold is the non-collinear arrangement of its exit vectors. chemrxiv.orgresearchgate.net Exit vectors are imaginary lines drawn from the points of substitution on the scaffold. In many cyclic and bicyclic systems used as benzene (B151609) bioisosteres, these vectors are collinear, mimicking the linear arrangement of para-substituted benzene rings. chemrxiv.org

However, in spiro[3.3]heptane, the vectors extending from substituents on the two different rings are not aligned in a straight line. researchgate.netresearchgate.net This non-collinearity provides a unique three-dimensional diversity that is not easily accessible with other scaffolds. nih.govchemrxiv.org Research has demonstrated that despite this non-collinear arrangement, spiro[3.3]heptane can effectively mimic mono-, meta-, and para-substituted phenyl rings in bioactive compounds. chemrxiv.org This finding expands the toolkit of medicinal chemists, offering a novel way to design patent-free analogs of existing drugs with potentially improved properties. chemrxiv.org

ScaffoldExit Vector Characteristic
para-Substituted BenzeneCollinear
Bicyclo[1.1.1]pentaneCollinear
CubaneCollinear
Bicyclo[2.2.2]octaneCollinear
Spiro[3.3]heptane Non-Collinear chemrxiv.orgresearchgate.net

The Tetrahedral Spirocarbon: Perpendicular Ring Orientation and Chirality

The central spirocarbon atom in spiro[3.3]heptane is tetrahedral, with its four bonds connecting to the two cyclobutane rings. echemi.com A consequence of this tetrahedral geometry is that the two cyclobutane rings are oriented approximately perpendicular to each other. stackexchange.com This mutual orthogonality is a defining characteristic of spirocyclic compounds.

This perpendicular arrangement has significant implications for the molecule's stereochemistry. Even in the unsubstituted spiro[3.3]heptane, the molecule possesses axial chirality. echemi.comstackexchange.com This type of chirality arises not from a stereocenter (an atom with four different substituents), but from the spatial arrangement of the rings around a chiral axis. stackexchange.com In the case of spiro[3.3]heptane, this axis passes through the spirocarbon.

The introduction of substituents, as in 6,6-Difluorospiro[3.3]heptan-2-one, can lead to more complex stereochemical possibilities. Depending on the substitution pattern, the molecule can exhibit central chirality in addition to axial chirality. For instance, appropriately substituted spiro[3.3]heptane derivatives have been resolved into their enantiomers using enzymatic methods, highlighting the importance of their chiral nature. rsc.org The chirality of spiro[3.3]heptane derivatives is a crucial factor in their interaction with biological targets, which are themselves chiral.

Computational Chemistry and Molecular Modeling of 6,6 Difluorospiro 3.3 Heptan 2 One Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules at the electronic level.

DFT calculations are employed to elucidate the electronic landscape of 6,6-difluorospiro[3.3]heptan-2-one and its derivatives. Key parameters derived from these calculations include the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally suggests higher reactivity. For instance, in related halogen-substituted compounds, DFT has been used to study how substituents alter these frontier orbitals and, consequently, the molecule's reactivity. chemrxiv.org

The introduction of the ketone group and the two fluorine atoms in the this compound structure significantly influences its electronic properties. The electronegative fluorine atoms and the carbonyl oxygen atom create distinct regions of electron density, which can be visualized using the Molecular Electrostatic Potential (MEP) map. The MEP indicates the most probable sites for electrophilic and nucleophilic attacks, providing a guide for predicting reaction mechanisms. chemrxiv.org For example, the region around the carbonyl oxygen would show a negative potential, making it a likely site for interaction with electrophiles or hydrogen bond donors.

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of reactivity.

DescriptorFormulaSignificance
Chemical Potential (µ) µ = (EHOMO + ELUMO) / 2Describes the tendency of electrons to escape from the system. chemrxiv.org
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution. researchgate.net
Global Softness (S) S = 1 / (2η)The inverse of hardness, indicating a molecule's polarizability. researchgate.net
Electrophilicity Index (ω) ω = µ² / (2η)Quantifies the ability of a molecule to accept electrons.

This interactive table summarizes key reactivity descriptors calculated using DFT.

By calculating these parameters for a series of this compound derivatives, chemists can systematically predict how different functional groups will impact their stability and reactivity in various chemical environments.

The spiro[3.3]heptane scaffold is often described as a "conformationally restricted" system. nih.govnih.gov This rigidity is a key feature for its use as a bioisostere, as it reduces the entropic penalty upon binding to a biological target. However, the cyclobutane (B1203170) rings are not perfectly planar and can adopt a puckered conformation. A conformational search analysis, typically performed using quantum mechanical methods, is essential to identify the minimum energy conformation and any other accessible low-energy conformers.

The analysis involves systematically exploring the potential energy surface of the molecule by rotating torsion angles and evaluating the energy of each resulting geometry. For spiro[3.3]heptane derivatives, this would reveal the preferred puckering of the two rings relative to each other and the orientation of substituents. For derivatives of this compound, the analysis would focus on the orientation of substituents on the second cyclobutane ring. Structural analyses of related 1,6-disubstituted spiro[3.3]heptanes have shown that different stereoisomers can act as restricted surrogates for cis-1,4 or trans-1,3-disubstituted cyclohexanes, highlighting the importance of understanding the precise 3D arrangement. acs.org The energy difference between various conformers determines their relative populations at a given temperature, which is crucial for understanding which shape is biologically active.

Molecular Dynamics Simulations for Dynamic Conformational Studies

While quantum chemical calculations provide a static picture of a molecule's preferred conformations, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular vibrations, rotations, and conformational transitions.

For a derivative of this compound, an MD simulation could be used to study the flexibility of the scaffold and the movement of its substituents in a solvent environment or when interacting with a biological target like a protein. Even for a rigid scaffold, the dynamic behavior can be critical for the binding process. For example, MD simulations can reveal if a substituent has enough flexibility to adopt the optimal orientation required for a strong interaction with a receptor binding pocket. These simulations can also be used to calculate binding free energies, providing a more accurate prediction of a compound's potency than docking alone.

In Silico Assessment of Bioisosteric Potential

The spiro[3.3]heptane scaffold is recognized as a valuable bioisostere for the phenyl ring. nih.govresearchgate.net This is due to its ability to position substituents in a well-defined, three-dimensional arrangement that can mimic the ortho, meta, or para relationships of a benzene (B151609) ring but with a saturated, sp³-rich core. The 6,6-difluoro substitution further enhances its utility, as the gem-difluoro group is a known bioisostere for a carbonyl group or other polar functionalities. nih.gov

In silico tools are used to quantify this bioisosteric potential by comparing key physicochemical properties.

PropertySpiro[3.3]heptane CorePhenyl RingSignificance for Bioisosterism
3D Shape Rigid, non-planar, defined exit vectorsPlanarProvides a distinct and rigid 3D geometry, reducing conformational flexibility.
Lipophilicity (cLogP) Generally lower than phenylHigherCan improve solubility and other ADME properties. chemrxiv.orgresearchgate.net
Metabolic Stability Saturated core avoids aromatic oxidationProne to oxidation by P450 enzymesCan lead to improved metabolic stability and longer half-life. chemrxiv.org
Exit Vector Angles Non-collinear (e.g., ~23-30° deviation from linear)Collinear (0°) or coplanar (120°, 180°)Offers unique spatial arrangements for substituents. chemrxiv.orgresearchgate.net

This interactive table compares the properties of the spiro[3.3]heptane scaffold to a phenyl ring, highlighting its bioisosteric potential.

Computational methods assess drug-likeness through scores that evaluate properties like molecular weight, lipophilicity (LogP), number of hydrogen bond donors and acceptors, and polar surface area. By calculating these scores for virtual derivatives of this compound, researchers can prioritize compounds that possess a favorable, drug-like profile.

Machine Learning Applications in Advanced Property Prediction

Predicting physicochemical properties like the logarithm of the partition coefficient (LogP) and the acid dissociation constant (pKa) is crucial in drug discovery. chemrxiv.orgnih.gov However, traditional prediction methods often struggle with organofluorine compounds due to the unique electronic effects of fluorine. Machine learning (ML) offers a powerful solution to this challenge. blackthorn.airesearchgate.net

By training models on specialized datasets of fluorinated compounds, ML algorithms can learn the complex relationships between molecular structure and properties. chemrxiv.org Various ML models, from random forests to more complex graph neural networks, have been successfully applied to predict LogP and pKa for saturated fluorine-containing molecules with significantly higher accuracy than older methods. chemrxiv.orgblackthorn.ai For derivatives of this compound, these models can provide reliable predictions for:

LogP/LogD: To estimate lipophilicity and subsequent cell permeability and solubility.

pKa: To predict the ionization state of acidic or basic derivatives at physiological pH, which affects receptor binding and solubility.

The development of these specialized ML models is a key enabler for the rational design of novel fluorinated spirocyclic compounds. researchgate.net

Generation and Analysis of Virtual Compound Libraries for Chemical Space Exploration

To fully explore the potential of the 6,6-difluorospiro[3.3]heptane scaffold, computational chemists generate large virtual libraries of derivatives. nih.govsygnaturediscovery.com This process involves:

Scaffold Definition: Starting with the core this compound structure.

Building Block Enumeration: Selecting a diverse set of commercially available or synthetically accessible building blocks (e.g., amines, aldehydes, boronic acids).

Virtual Reaction Application: Applying a series of robust chemical reactions in silico (e.g., reductive amination, Suzuki coupling) to combine the scaffold with the building blocks.

Library Generation: Creating a virtual library that can contain millions of unique, synthetically feasible compounds. sygnaturediscovery.com

Once generated, this library is analyzed to explore the accessible chemical space. researchgate.net Compounds are filtered based on calculated properties such as molecular weight, cLogP, polar surface area, and removal of undesirable chemical functionalities to create a focused library of drug-like molecules. This virtual library can then be used in virtual screening campaigns against specific biological targets to identify potential hit compounds for synthesis and experimental testing, dramatically accelerating the pace of drug discovery. nih.gov

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

While specific X-ray crystallographic data for 6,6-Difluorospiro[3.3]heptan-2-one is not yet publicly available, the technique remains the gold standard for unambiguous determination of solid-state structure. For related spiro[3.3]heptane derivatives, X-ray crystallography has been instrumental in confirming their unique, rigid, and three-dimensional conformations. For instance, the structures of various functionalized spiro[3.3]heptanes have been confirmed by this method, providing precise bond lengths, angles, and the spatial orientation of substituents.

Should a single crystal of sufficient quality of this compound be obtained, X-ray diffraction analysis would provide definitive proof of its spirocyclic nature, the planarity of the cyclobutanone (B123998) ring, and the puckering of the gem-difluorocyclobutane ring. Furthermore, for chiral derivatives, this technique would be essential in determining the absolute configuration of stereocenters.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, a combination of one-dimensional and two-dimensional NMR experiments, with a particular emphasis on ¹⁹F NMR, is critical for a complete structural assignment.

Application of ¹⁹F NMR Spectroscopy for Fluorine-Labeled Analogs

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique for characterizing this compound and its analogs. The chemical shift of the fluorine nuclei and their coupling constants to neighboring protons provide invaluable structural insights. In a related compound, 6,6-difluorospiro[3.3]heptane-2-sulfonyl chloride, the ¹⁹F NMR spectrum in CDCl₃ shows a single signal at -92.2 ppm, indicating the chemical equivalence of the two fluorine atoms. acs.org This is consistent with the symmetric nature of the gem-difluoro substitution on the cyclobutane (B1203170) ring. The absence of proton coupling in the ¹⁹F{¹H} NMR spectrum simplifies the signal and confirms the assignment.

Elucidation of Connectivity and Stereochemistry via 2D NMR Techniques

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for piecing together the carbon framework and assigning proton and carbon signals.

While the full 2D NMR dataset for this compound is not detailed in the available literature, analysis of its parent structure, spiro[3.3]heptan-2-one, and related derivatives provides a strong basis for expected correlations. For instance, in spiro[3.3]heptan-2-one, ¹H NMR reveals distinct signals for the protons on the two cyclobutane rings. Similarly, for this compound, distinct sets of proton signals would be expected for the protons alpha and beta to the ketone and for the protons on the gem-difluorinated ring.

The following table outlines the expected and observed NMR data for derivatives of 6,6-Difluorospiro[3.3]heptane, which can be used to infer the spectral characteristics of the target ketone.

Compound ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C{¹H} NMR (CDCl₃, 151 MHz) δ (ppm) ¹⁹F{¹H} NMR (CDCl₃, 376 MHz) δ (ppm)
6,6-difluorospiro[3.3]heptane-2-sulfonyl chloride4.33 (p, J = 7.9 Hz, 1H), 2.84 (dd, J = 14.0, 7.9 Hz, 2H), 2.73–2.61 (m, 6H)118.3 (t, J = 278.8 Hz), 62.7, 47.4 (t, J = 22.7 Hz), 47.3 (t, J = 22.7 Hz), 36.5, 27.8 (t, J = 9.8 Hz)-92.2

Data for 6,6-difluorospiro[3.3]heptane-2-sulfonyl chloride from Mykhailiuk, 2021. acs.org

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group and Structural Insights

Infrared (IR) and Raman spectroscopy are used to identify the functional groups and obtain a "fingerprint" of a molecule based on its vibrational modes. For this compound, the most prominent feature in its IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ketone. This peak is typically observed in the region of 1785–1765 cm⁻¹ for strained cyclobutanone rings.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=OStretch1785 - 1765
C-FStretch1100 - 1000
C-H (sp³)Stretch3000 - 2850
C-H (sp³)Bend1470 - 1350

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₈F₂O), the calculated exact mass is 146.0543. HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) that matches this value with high accuracy, confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for cyclic ketones involve alpha-cleavage and McLafferty rearrangements. For this compound, characteristic fragmentation would likely involve the loss of small neutral molecules such as CO, C₂H₄, and HF. Analysis of these fragments helps to piece together the molecular structure. Mass spectrometry of derivatives, such as 6,6-difluorospiro[3.3]heptane-2-sulfonyl chloride, has been used to confirm their structure, with the corresponding sulfonic acid showing a molecular ion peak [M-H]⁻ at m/z = 211 in APCI mode. acs.org

Emerging Applications in Advanced Chemical Research

Role as Versatile Building Blocks for Complex Molecular Architectures

The chemical reactivity of the ketone functional group in 6,6-Difluorospiro[3.3]heptan-2-one makes it an exceptionally versatile starting point for the synthesis of more complex molecules. Researchers have developed methodologies to convert this ketone into a wide array of mono- and bifunctionalized derivatives, demonstrating its utility as a foundational scaffold. enamine.netnih.gov A convenient and scalable methodology has been developed for the construction of a large variety of 2-mono- and 2,2-bifunctionalized 6,6-difluorospiro[3.3]heptane building blocks. nih.gov This synthesis strategy allows for the preparation of these compounds in multigram quantities, making them readily accessible for broader research applications. nih.gov

The transformation of this compound into various derivatives provides chemists with a toolbox of novel structural motifs. These building blocks are valuable for introducing the unique spiro[3.3]heptane core into larger, more complex molecular architectures, a desirable feature in the quest for new chemical entities with unique properties. nih.gov

Table 1: Examples of Derivatives Synthesized from this compound

Derivative NameChemical FormulaApplication/SignificanceReference
6,6-Difluorospiro[3.3]heptane-2-carboxylic acidC8H10F2O2Intermediate for further functionalization nih.gov
6,6-Difluorospiro[3.3]heptane-2-carboxamideC8H11F2NOBuilding block for medicinal chemistry nih.gov
6,6-Difluorospiro[3.3]heptan-2-amine hydrochlorideC7H12ClF2NKey intermediate for drug discovery sigmaaldrich.combldpharm.com
(6,6-difluorospiro[3.3]heptan-2-yl)methanamineC8H13F2NScaffold for bioactive compounds enamine.net
2-{6,6-Difluorospiro[3.3]heptan-2-yl}acetic acidC9H12F2O2Building block with an extended linker uni.lunih.gov
Potassium (6,6-difluorospiro[3.3]heptan-2-yl)trifluoroborateC7H9BF5KReagent for cross-coupling reactions nih.gov

The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The suitability of this compound as a precursor to a diverse set of building blocks makes it an attractive scaffold for combinatorial chemistry. nih.gov The ability to systematically modify the core structure at the 2-position allows for the creation of large collections of related compounds, each with unique properties. This approach is fundamental to exploring chemical space and identifying molecules with desired biological activities. nih.govresearchgate.net

While direct, large-scale combinatorial libraries based solely on this compound are not yet extensively documented, the principle is demonstrated in the synthesis of focused libraries. For instance, a library of regio- and stereoisomers of glutamic acid analogs has been constructed on the spiro[3.3]heptane scaffold, showcasing the utility of spirocyclic ketones in generating collections of novel amino acids for biological screening.

DNA-Encoded Library (DEL) technology has revolutionized drug discovery by enabling the synthesis and screening of billions of compounds simultaneously. researchgate.netrsc.orgnih.gov This technology relies on a toolkit of robust chemical reactions and a diverse set of building blocks that can be attached to DNA tags. rsc.orgnih.gov The rigid, three-dimensional nature of the spiro[3.3]heptane scaffold makes it a highly desirable motif for inclusion in DELs, which often seek to move beyond flat, aromatic structures. rsc.org

Azaspiro[3.3]heptanes, close structural relatives, have been successfully incorporated into DELs, highlighting the compatibility of this spirocyclic framework with DEL synthesis conditions. rsc.org Given that this compound can be converted into a variety of functionalized amines and carboxylic acids, it represents a prime candidate for expanding the diversity of DELs. nih.gov Its derivatives provide the necessary handles for attachment to the DNA-linker and for further diversification, enabling the generation of vast libraries of novel, sp³-rich compounds for screening against a wide range of biological targets. rsc.orgnih.gov

Contributions to Materials Science

The unique physical and chemical properties imparted by the 6,6-difluorospiro[3.3]heptane moiety are also being explored in the field of materials science. The rigidity of the spirocyclic system and the influence of the fluorine atoms can lead to novel material properties.

High-performance polymers are designed for applications that demand exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.netnih.govissp.ac.ru The incorporation of rigid, non-aromatic cyclic structures is a known strategy to enhance the properties of polymers. While the specific incorporation of this compound into high-performance polymers is not yet widely reported in the literature, the properties of the spiro[3.3]heptane scaffold make it a molecule of interest for future research in this area. Its rigid structure could potentially enhance the thermal stability and mechanical properties of polymer chains.

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are the technological basis for most modern displays. aps.orgmdpi.comresearchgate.net The performance of liquid crystal displays (LCDs) relies on the specific properties of the liquid-crystalline compounds and mixtures used. There is a continuous need for new, rigid building blocks to create novel liquid crystal molecules with improved characteristics.

A patent has described the use of spiro[3.3]heptan-2-one and its derivatives as components in nematic liquid crystal mixtures. The rigid, three-dimensional structure of the spiro[3.3]heptane framework is a desirable feature for the construction of novel liquid-crystalline molecules. These spirocyclic compounds can serve as foundational structures that, when appropriately substituted, can exhibit the necessary properties for use in electro-optical switching mediums for displays.

Utilization as Conformationally Restricted Bioisosteres

One of the most significant applications of the 6,6-difluorospiro[3.3]heptane scaffold is its use as a conformationally restricted bioisostere in drug design. enamine.netnih.gov Bioisosteres are chemical substituents or groups with similar physical or chemical properties which produce broadly similar biological properties to another chemical compound. The rigid spiro[3.3]heptane core serves as a three-dimensional, saturated replacement for common cyclic moieties found in bioactive molecules, such as benzene (B151609) rings or piperidine. enamine.net

The replacement of a flat phenyl ring with a 3D spiro[3.3]heptane scaffold can lead to significant improvements in the physicochemical properties of a drug candidate, such as increased solubility and improved metabolic stability, while maintaining or even enhancing biological activity. The fluorine atoms in this compound and its derivatives can further modulate properties like lipophilicity and binding interactions. Research has demonstrated that fluorinated spiro[3.3]heptane-based building blocks are promising chemotypes for medicinal chemistry. enamine.net The defined and rigid exit vectors of the spiro[3.3]heptane system provide a predictable orientation for substituents, allowing for precise design of interactions with biological targets. enamine.net

Mimicry of Cycloalkane Frameworks

The 6,6-difluorospiro[3.3]heptane scaffold, of which this compound is a key derivative, serves as a conformationally restricted isostere of gem-difluorocycloalkanes. nih.govnih.gov The introduction of the gem-difluoro group into the spiro[3.3]heptane core imparts unique stereoelectronic properties. This structural feature allows it to mimic the spatial arrangement of larger cycloalkanes while offering a different conformational landscape and polarity. The rigid spirocyclic system locks the two cyclobutane (B1203170) rings in a perpendicular orientation, leading to a well-defined three-dimensional structure. This conformational rigidity is a desirable trait in medicinal chemistry and materials science, as it reduces the entropic penalty upon binding to a biological target or assembling into a larger supramolecular structure.

The synthesis of a variety of 2-mono- and 2,2-bifunctionalized 6,6-difluorospiro[3.3]heptane building blocks has been achieved through a convergent synthesis strategy, starting from 1,1-bis(bromomethyl)-3,3-difluorocyclobutane. nih.govnih.gov This accessibility allows for the systematic exploration of its potential as a cycloalkane mimic.

Saturated Benzene Bioisosteres with Non-Collinear Exit Vectors

A significant area of interest is the use of the spiro[3.3]heptane framework as a saturated bioisostere for benzene, particularly for para- and meta-substituted aromatic rings. nih.govnih.govchemrxiv.org Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. Traditionally, saturated scaffolds used to mimic benzene, such as bicyclo[1.1.1]pentane and cubane, possess collinear exit vectors, meaning the bonds to the substituents are oriented in a straight line. chemrxiv.org In contrast, the spiro[3.t3]heptane core features non-collinear exit vectors, offering a novel geometric arrangement for substituent placement. nih.govchemrxiv.org

This non-collinearity provides a unique spatial orientation of functional groups, which can lead to novel interactions with biological targets. Research has demonstrated that replacing a benzene ring in known drug molecules with the spiro[3.3]heptane scaffold can result in compounds with retained or even improved biological activity. For example, analogues of the anticancer drugs sonidegib and vorinostat, as well as the anesthetic benzocaine, have been synthesized where a benzene ring was replaced by a spiro[3.3]heptane moiety. nih.govresearchgate.net These saturated analogues demonstrated significant potency in biological assays, highlighting the potential of this scaffold in drug design. nih.gov

The introduction of fluorine atoms at the 6-position of the spiro[3.3]heptane ring, as in this compound, can further modulate the properties of the resulting bioisostere. The electronegative fluorine atoms can influence the molecule's lipophilicity, metabolic stability, and binding interactions. Specifically, replacing a phenyl ring with a spiro[3.3]heptane has been shown to decrease lipophilicity. chemrxiv.org

Probes for Fundamental Chemical Biology Studies

The unique structural and electronic properties of 6,6-difluorospiro[3.3]heptane derivatives make them valuable tools for probing fundamental questions in chemical biology. The rigid scaffold allows for the precise positioning of functional groups in three-dimensional space, enabling the systematic study of structure-activity relationships (SAR). By incorporating this motif into bioactive molecules, researchers can investigate the importance of substituent orientation for target binding and biological function.

The fluorinated nature of this compound and its derivatives also offers advantages for certain analytical techniques. For instance, ¹⁹F NMR spectroscopy can be a powerful tool for studying the binding of these molecules to proteins and other biomolecules, providing insights into their mechanism of action. The fluorine atoms can also serve as handles for further chemical modification, allowing for the attachment of fluorescent tags, affinity labels, or other reporter groups.

The development of synthetic routes to various functionalized spiro[3.3]heptanes, including amines, carboxylic acids, and boronic acids, starting from ketones like this compound, expands their utility as versatile probes. chemrxiv.org These derivatives can be used to explore new chemical space and to design novel ligands for a wide range of biological targets.

Future Perspectives and Research Directions in 6,6 Difluorospiro 3.3 Heptan 2 One Chemistry

Development of Novel and More Efficient Synthetic Pathways

While initial routes to 6,6-difluorospiro[3.3]heptan-2-one have been established, a primary focus for future research will be the development of more efficient, scalable, and cost-effective synthetic strategies. Current multi-step syntheses, often starting from expensive or complex precursors, present a bottleneck for the widespread application of this building block. Future efforts are anticipated to concentrate on several key areas:

Catalytic and Enantioselective Methodologies: The development of catalytic, and particularly enantioselective, syntheses of this compound and its derivatives is a paramount objective. This would provide access to chiral, non-racemic spirocycles, which are of immense interest in drug discovery. Research into asymmetric catalysis, employing chiral ligands and catalysts, could enable the direct formation of enantiopure products, obviating the need for chiral resolution at later stages.

Novel Ring-Forming Strategies: Exploration of novel cycloaddition reactions or intramolecular cyclization strategies could lead to more convergent and atom-economical routes. For instance, the use of readily available starting materials that can be induced to form the spiro[3.3]heptane core in a single, high-yielding step would be a significant advancement.

Flow Chemistry and Process Optimization: The adaptation of existing synthetic routes to continuous flow processes could offer significant advantages in terms of safety, scalability, and reproducibility. Flow chemistry allows for precise control over reaction parameters, which can be crucial for handling reactive intermediates and optimizing reaction yields.

A comparative analysis of existing and potential future synthetic approaches is presented in Table 1.

Table 1: Comparison of Synthetic Approaches to this compound

Synthetic ApproachCurrent StatusFuture DirectionPotential Advantages
Linear Multi-step Synthesis Established, but can be lengthy and low-yielding.Optimization of individual steps and development of more convergent routes.Improved overall yield and reduced production cost.
Catalytic Methods Limited examples for the core scaffold.Development of novel catalytic systems for key ring-forming reactions.Increased efficiency, reduced waste, and milder reaction conditions.
Enantioselective Synthesis Largely unexplored for this specific ketone.Design of chiral catalysts for asymmetric cycloadditions or cyclizations.Access to enantiopure building blocks for chiral drug development.
Flow Chemistry Not yet reported for this compound.Adaptation of batch processes to continuous flow.Enhanced safety, scalability, and process control.

Exploration of Underexplored Reactivity and Derivatization Profiles

The chemical reactivity of this compound remains a fertile ground for investigation. The interplay between the strained spirocyclic system and the electron-withdrawing gem-difluoro group at the 6-position, and the ketone at the 2-position, is expected to give rise to unique chemical behavior. Future research will likely focus on:

Reactions at the Carbonyl Group: A systematic study of nucleophilic additions, reductions, and condensations at the carbonyl function will expand the library of accessible derivatives. The steric hindrance imposed by the spirocyclic framework may lead to interesting stereochemical outcomes in these reactions.

Enolate Chemistry: Investigation into the formation and reactivity of the enolate of this compound will open doors to a wide range of C-C and C-X bond-forming reactions. The regioselectivity of enolate formation and its subsequent reactions will be a key area of study.

Ring-Opening and Rearrangement Reactions: The inherent strain of the spiro[3.3]heptane system may be harnessed in controlled ring-opening or rearrangement reactions to access novel and complex molecular architectures. Catalytic methods could be employed to steer the selectivity of these transformations.

Expansion of Spiro[3.3]heptane Scaffold Diversity and Heteroatom Incorporation

The versatility of the spiro[3.3]heptane scaffold can be significantly enhanced by the incorporation of heteroatoms into the carbocyclic framework. The conversion of this compound into its heteroatomic analogues is a promising avenue for creating novel chemical entities with tailored properties. Future research directions include:

Synthesis of Azaspiro[3.3]heptanes: The conversion of the ketone to an amine, followed by further functionalization, can lead to the synthesis of novel aza-spiro[3.3]heptane derivatives. These compounds are of particular interest as conformationally restricted analogues of piperidines and other nitrogen-containing heterocycles.

Synthesis of Oxaspiro[3.3]heptanes: The Baeyer-Villiger oxidation of this compound could provide access to the corresponding lactone, which can serve as a precursor to oxaspiro[3.3]heptane derivatives.

Incorporation of Other Heteroatoms: The introduction of sulfur, phosphorus, or silicon into the spiro[3.3]heptane framework, starting from functionalized derivatives of this compound, would further broaden the chemical space accessible from this building block.

Table 2 highlights some of the potential heteroatom-containing spiro[3.3]heptane scaffolds that could be targeted.

Table 2: Potential Heteroatom-Containing Spiro[3.3]heptane Scaffolds

Scaffold NamePotential Synthetic Precursor from this compoundPotential Applications
6,6-Difluoro-2-azaspiro[3.3]heptane6,6-Difluorospiro[3.3]heptan-2-amineMedicinal chemistry, agrochemicals
6,6-Difluoro-2-oxaspiro[3.3]heptane6,6-Difluorospiro[3.3]heptan-2-olMaterials science, medicinal chemistry
6,6-Difluoro-2-thiaspiro[3.3]heptaneThionation of the ketone followed by reductionMedicinal chemistry

Advanced Computational Design for Rational Synthesis and Application Development

Computational chemistry is poised to play an increasingly important role in guiding the future development of this compound chemistry. The use of advanced computational models can accelerate research by providing insights into reactivity, stability, and potential applications. Key areas for computational investigation include:

Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to elucidate the mechanisms of known and novel reactions involving this compound. This can help in understanding and predicting the regio- and stereoselectivity of different transformations.

Rational Design of Derivatives: Computational tools can be used to design novel derivatives of this compound with specific desired properties. For example, molecular docking studies can be used to design analogues with high affinity for a particular biological target.

Prediction of Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict key physicochemical properties, such as solubility, lipophilicity, and metabolic stability, for a library of virtual derivatives. This can help in prioritizing synthetic targets.

Integration into Emerging Chemical Technologies and Methodologies

The unique properties of this compound make it an attractive candidate for integration into emerging chemical technologies. This will not only facilitate its synthesis and derivatization but also enable its use in novel applications. Future research could explore:

Photoredox Catalysis: The electron-withdrawing nature of the gem-difluoro group may influence the electrochemical properties of the molecule, making it a potential substrate or mediator in photoredox-catalyzed reactions.

High-Throughput Experimentation: The development of robust and efficient synthetic routes to this compound will enable its use in high-throughput screening campaigns to discover new bioactive molecules or materials with desired properties.

Automated Synthesis: The integration of the synthesis and derivatization of this compound into automated synthesis platforms will accelerate the generation of compound libraries for drug discovery and materials science research.

Q & A

Q. What are the recommended synthetic pathways for 6,6-Difluorospiro[3.3]heptan-2-one, and how can purity be optimized?

A common approach involves fluorination of spiro[3.3]heptane precursors using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Key steps include:

  • Ring-closing strategies : Utilize bicyclic intermediates (e.g., bicyclo[3.3.1]nonane derivatives) to construct the spiro framework before fluorination .
  • Purification : Chromatography (silica gel or HPLC) or recrystallization in nonpolar solvents (e.g., hexane/ethyl acetate) to isolate the product. Monitor purity via TLC and NMR .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • NMR spectroscopy : Analyze 19F^{19}\text{F} and 13C^{13}\text{C} NMR to confirm fluorine substitution and spiro carbon connectivity. 1H^{1}\text{H} NMR can identify residual protons in the bicyclic system .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, while GC-MS detects volatile impurities .
  • X-ray crystallography : Resolves stereochemistry and spatial arrangement of the difluoro groups .

Advanced Research Questions

Q. How do the electron-withdrawing effects of the 6,6-difluoro groups influence the compound’s reactivity in nucleophilic substitution or oxidation reactions?

The difluoro substitution increases electrophilicity at adjacent carbons, facilitating nucleophilic attacks. For example:

  • Oxidation : Compare ketone stability under strong oxidizing agents (e.g., KMnO4_4) versus non-fluorinated analogs. Fluorine’s inductive effect may stabilize transition states .
  • Substitution : Evaluate reaction rates with Grignard reagents or organozinc compounds. Computational studies (DFT) can map charge distribution changes .

Q. What computational modeling approaches are suitable for predicting the electronic and steric effects of 6,6-difluoro substitution?

  • Density Functional Theory (DFT) : Use software like Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Focus on fluorine’s impact on bond angles and torsional strain .
  • Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in polar solvents (e.g., DMSO) .

Q. How should researchers address contradictory data in melting point or solubility reports for this compound?

  • Purity verification : Reanalyze samples via DSC (Differential Scanning Calorimetry) and HPLC.
  • Crystallization conditions : Test recrystallization in solvents of varying polarity (e.g., ethanol vs. dichloromethane) to assess polymorph formation .
  • Environmental factors : Control humidity and temperature during measurements, as fluorine’s hygroscopicity may alter observed properties .

Q. What strategies can be employed to study the biological activity of this compound derivatives?

  • Enzyme inhibition assays : Screen against kinases or proteases using fluorogenic substrates.
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa or HepG2) to evaluate selective toxicity .
  • Metabolic stability : Incubate derivatives with liver microsomes to assess CYP450-mediated degradation .

Q. How does the compound’s stability vary under acidic, basic, or high-temperature conditions?

  • pH-dependent stability : Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C, monitoring via LC-MS.
  • Thermal analysis : Use TGA (Thermogravimetric Analysis) to determine decomposition thresholds. Fluorine’s electronegativity may enhance thermal stability compared to non-fluorinated analogs .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in the laboratory?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods for synthesis and purification steps, as fluorinated compounds may release toxic fumes (e.g., HF) under extreme conditions .
  • Waste disposal : Neutralize acidic byproducts with calcium carbonate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.